Product packaging for Ethane-d6(Cat. No.:CAS No. 1632-99-1)

Ethane-d6

Cat. No.: B156051
CAS No.: 1632-99-1
M. Wt: 36.11 g/mol
InChI Key: OTMSDBZUPAUEDD-WFGJKAKNSA-N
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Description

Interdisciplinary Relevance of Ethane-d6 Studies in Chemical ResearchStudies involving this compound have significant interdisciplinary relevance across various areas of chemical research and beyond. As a deuterated compound, this compound is widely used in Nuclear Magnetic Resonance (NMR) spectroscopy, where it can serve as a solvent providing a deuterium (B1214612) lock signal essential for stabilizing the magnetic field and accurate spectral referencingontosight.ai. In Mass Spectrometry (MS), deuterated compounds like this compound are used as internal standards to correct for instrumental variations and improve quantitative accuracyontosight.ai. This compound can also be utilized in chemical synthesis as a reactant or intermediate for producing other deuterated compounds valuable in fields such as pharmaceutical research and environmental studiesontosight.ai. Research involving deuterated hydrocarbons, including this compound, is also relevant in astrochemistry for studying chemical processes in environments like Titan's atmosphere and for constraining the D/H ratio in comets and other organic molecules in the Solar System and beyondnasa.govnih.gov. Furthermore, studies on the structural properties of deuterated ethane (B1197151) using techniques like neutron diffraction contribute to understanding intermolecular forces and the behavior of fluids at high pressuresresearchgate.net. The analysis of impurities like this compound in other deuterated products, such as ethylene-d4 (B1596295), is also critical for ensuring the quality of materials used in various advanced applications, including healthcare, military manufacturing, and aerospacefrancis-press.comfrancis-press.com. Theoretical studies, such as ab initio calculations on the vibrational corrections to the electrical properties of ethane and its deuterated forms, highlight the necessity of considering vibrational averaging when comparing theoretical predictions with experimental measurementstandfonline.com.

Selected Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂D₆ ontosight.aichemspider.com
Molecular Weight36.11 g/mol ontosight.aiisotope.com
Boiling Point-88 °C (lit.) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Melting Point-172 °C (lit.) sigmaaldrich.com
Isotopic PurityTypically 99 atom % D isotope.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
FormGas sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Mass ShiftM+6 (compared to C₂H₆) sigmaaldrich.comsigmaaldrich.com
AppearanceColorless, odorless gas ontosight.ai
FlammabilityHighly flammable ontosight.ai

Detailed Research Findings

Research involving this compound provides detailed insights into various chemical phenomena. For instance, studies on the reaction of deuterium atoms with ethane have helped elucidate the mechanism of methane (B114726) exchange, including the role of inert gases on the extent of deuterization of methane cdnsciencepub.com. Mass spectrographic analysis has been used to analyze the yields of deuterated methanes formed in such reactions cdnsciencepub.com.

Electron diffraction studies comparing ethane and deuteroethane (this compound) have been conducted to determine the magnitudes of primary and secondary deuterium isotope effects on bond lengths researchgate.net. These studies reported mean parameters for C₂H₆ and C₂D₆, including bond lengths and angles. For example, the rg(C-H) in ethane was found to be 1.1122 ± 0.0012 Å, while the rg(C-D) in this compound was 1.1071 ± 0.0012 Å, indicating a primary deuterium isotope effect on the carbon-hydrogen bond length researchgate.net. A secondary effect was observed where the C-C bond length in ethane (rg(C-C) = 1.5340 ± 0.0011 Å) exceeded that in deuteroethane (rg(C-C) = 1.5323 ± 0.0011 Å) by a small but potentially significant amount researchgate.net.

Neutron diffraction experiments on fluid mixtures of deuterated ethane and deuterated methane at high pressures have provided data on the density dependence of intra- and intermolecular structure researchgate.net. These experimental results are often compared with Monte Carlo computer simulations using effective pair potentials to validate theoretical models researchgate.net.

Spectroscopic studies, such as Raman scattering experiments on ethane and its deuterated derivatives, including this compound, report experimental gas phase Raman scattering differential cross sections and depolarization ratios aip.org. These data can be interpreted using models like the bond polarizability model to understand the vibrational properties and bond characteristics of these molecules aip.org.

Research also focuses on analytical methods for determining the purity of deuterated compounds. For example, gas chromatography methods have been developed for the determination of methane-D4 (B1582241) and this compound impurities in ethylene-D4 products francis-press.comfrancis-press.com. These methods involve specific chromatographic column selection and optimization of instrument conditions to ensure complete separation and accurate quantification of impurities using techniques like hydrogen flame ionization detection francis-press.comfrancis-press.com. Linearity and detection limits for this compound in such analyses have been established, demonstrating good linearity in the range of 0.0020% to 1.00% with a correlation coefficient (R²) greater than 0.995 francis-press.comfrancis-press.com. The method detection limit for this compound was reported as 0.0002%, with recoveries between 97.3% and 104.7% francis-press.comfrancis-press.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6 B156051 Ethane-d6 CAS No. 1632-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,2-hexadeuterioethane
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InChI

InChI=1S/C2H6/c1-2/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OTMSDBZUPAUEDD-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10167532
Record name Ethane-d6
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Molecular Weight

36.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Compressed gas; [Sigma-Aldrich MSDS]
Record name Ethane-d6
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CAS No.

1632-99-1
Record name Ethane-d6
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Record name Ethane-d6
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Record name Ethane-d6
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Spectroscopic Investigations of Ethane D6 Systems

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, focuses on the vibrational modes of a molecule. By analyzing the frequencies and intensities of absorbed or scattered light, information about the molecular structure, bonding, and dynamics can be obtained.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for studying the vibrational transitions of molecules that result in a change in the molecular dipole moment.

The fundamental vibrations of Ethane-d6, like those of ethane (B1197151), are governed by its molecular symmetry. Ethane in its staggered conformation belongs to the D3d point group, which dictates the activity of its vibrational modes in IR and Raman spectroscopy. Absolute intensity measurements in IR spectroscopy provide quantitative information about the strength of these vibrational transitions, which is related to the change in dipole moment during the vibration.

Studies have focused on measuring the absolute intensities of the fundamental vibrations of both C2H6 and C2D6. These measurements often employ techniques like the extrapolation method, using inert gases like nitrogen at various pressures to broaden the absorption bands. reading.ac.uk The analysis of these intensities, in conjunction with calculated normal coordinates, allows for the interpretation of results in terms of quantities that describe the change of dipole moment with respect to symmetry coordinates. reading.ac.uk

The mid-infrared region (approximately 4000 – 400 cm⁻¹) is typically used to observe fundamental vibrations, while the far-infrared region (approximately 400 – 10 cm⁻¹) is useful for studying lower-frequency modes, including lattice vibrations in solid phases. libretexts.org

Mid-infrared and Raman spectra of solid II ethane and this compound have been reported at low temperatures, near 20 K. aip.orgaip.org These studies are consistent with crystallographic data for this phase of ethane. aip.orgaip.org Observed vibrations are assigned and compared with results from lattice-dynamical calculations employing various atom-atom potentials. aip.orgaip.org While external vibrations are often reproduced reasonably well by these potentials, including some that incorporate electrical charges on atoms, the splittings of internal vibrations are not always accurately fitted. aip.orgaip.org

Far-infrared spectra of crystalline C2H6 and C2D6 have been recorded at temperatures between 25 and 140 K. researchgate.netaip.org These spectra typically show absorption bands attributed to translational lattice modes. researchgate.netaip.org As temperature increases, these bands tend to broaden, decrease in intensity, and shift towards lower frequencies. researchgate.netaip.org

Studies on solid this compound have also explored different solid phases. Near- and mid-infrared data for crystalline and amorphous this compound have been presented, including spectra for a metastable solid phase observed between 35 and 55 K. nasa.govnasa.govresearchgate.net

Ethane and its deuterated isotopologues exhibit various solid phases depending on temperature and pressure. Temperature-dependent infrared spectroscopy can be used to monitor the changes in vibrational spectra associated with these phase transitions.

Studies have investigated the temperature-dependent infrared spectra of solid ethane, monitoring phase transitions. researchgate.net For this compound, different solid phases exist, including an amorphous phase at very low temperatures, a metastable phase between approximately 30 K and 55 K, and crystalline phases at higher temperatures. nasa.gov Warming amorphous this compound to around 40 K or the metastable phase to around 65 K can irreversibly convert the sample to the crystalline phase. nasa.gov The spectra of crystalline ethane are reported to be almost temperature invariant between 14 and 65 K. nasa.govnasa.gov

Mid-Infrared and Far-Infrared Studies of Solid and Crystalline Phases

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by probing molecular vibrations that cause a change in the molecular polarizability. It is particularly useful for studying symmetric vibrations.

High-resolution Raman spectroscopy, particularly of rotational or rotation-vibrational transitions, can provide precise information about molecular structure and rotational constants.

The Raman spectrum of gaseous this compound has been examined at high resolution. cdnsciencepub.comcdnsciencepub.com Analysis of the rotational structure of certain fundamental bands, such as ν2, ν3, and ν10, has been performed. cdnsciencepub.comcdnsciencepub.com The structure of the ν10 band, in particular, has been reported to confirm the D3d model (staggered configuration) for the molecule. cdnsciencepub.comcdnsciencepub.com Analysis of the rotational Raman spectra of this compound has yielded values for rotational constants. researchgate.netcdnsciencepub.com Combining these values with infrared data for the moment of inertia about the symmetric top axis allows for the determination of structural parameters such as the C-C and C-D bond lengths and the DCD bond angle. cdnsciencepub.com

Studies involving the torsional Raman spectra of this compound have also been conducted to investigate the hindered internal rotation about the C-C bond. csic.escsic.es These studies utilize effective torsional Hamiltonians and models for the torsional dependence of molecular polarizability to interpret the observed spectra and determine torsional potential parameters. csic.es

Data Tables

Spectroscopic TechniquePhaseTemperature Range (K)Key FindingsReferences
IR SpectroscopySolid II~20Fundamental vibrations assigned, comparison with lattice-dynamical calculations. aip.orgaip.org
Far-IR SpectroscopyCrystalline25-140Translational lattice modes observed, temperature dependence of bands analyzed. researchgate.netaip.org
IR SpectroscopyAmorphous, Metastable, Crystalline14-65 (Crystalline), 30-55 (Metastable)Spectra of different solid phases presented, phase transitions monitored by temperature changes. nasa.govnasa.govresearchgate.net
Raman SpectroscopyGas-High-resolution rotational spectra analyzed, D3d structure confirmed, rotational constants and structure determined. cdnsciencepub.comcdnsciencepub.comresearchgate.netcdnsciencepub.com
Raman SpectroscopyGas-Torsional Raman spectra studied, torsional potential parameters determined. csic.escsic.es

Detailed Research Findings

Research on the IR spectrum of solid II this compound at approximately 20 K has involved assigning observed vibrations and comparing them to predictions from lattice-dynamical calculations. While some potentials reproduce external vibrations reasonably well, accurately fitting the splittings of internal vibrations remains challenging. aip.orgaip.org

Far-infrared studies on crystalline this compound have shown that translational lattice modes are observed and their frequencies decrease with increasing temperature, with a reported shift of approximately 0.1 cm⁻¹/°K. researchgate.netaip.org

Temperature-dependent IR studies highlight the existence of multiple solid phases for this compound. The amorphous phase forms below approximately 30 K, a metastable phase between 30 and 55 K, and crystalline phases above this range. nasa.gov The irreversible transformation from amorphous or metastable phases to the crystalline phase upon warming has been observed spectroscopically. nasa.gov

High-resolution Raman spectroscopy of gaseous this compound has provided strong evidence for its staggered (D3d) conformation through the analysis of rotational fine structure in vibrational bands like ν10. cdnsciencepub.comcdnsciencepub.com Precise rotational constants have been determined from these spectra, allowing for accurate calculations of molecular geometry parameters such as bond lengths and angles. cdnsciencepub.com Studies of torsional Raman spectra have yielded effective threefold and sixfold torsional potential parameters, providing insights into the barrier to internal rotation. csic.escsic.es

Analysis of Isotropic Bands and Vibrational Dephasing in Liquid this compound

Studies utilizing spontaneous Raman scattering have focused on analyzing the isotropic bands and vibrational dephasing in liquid this compound. Analysis of the ν₂ and ν₃ isotropic bands in liquid C₂D₆ using a memory-functions procedure suggests that vibrational dephasing is influenced by rotation about the symmetry axis. aip.orgaip.org The slower tumbling motion of the symmetry axis can lead to "homogeneous narrowing" in the case of the ν₃ band. aip.orgaip.org Research indicates a first-power dependence on the vibrational quantum number for the 2ν₂ overtone bandwidth. aip.orgaip.org The depolarization ratio for the ν₃ band was found to be 0.14, while the ν₂ band exhibited a depolarization ratio of less than 0.02. aip.orgaip.org

Raman Studies of Solid Phases and Lattice Dynamics

Raman spectroscopy has been employed to investigate the solid phases and lattice dynamics of this compound. Mid-infrared and Raman spectra of solid II ethane and this compound have been reported at temperatures near 20 K. aip.orgresearchgate.net These results align with recent X-ray crystal structure data for this phase of ethane. aip.orgresearchgate.net Observed vibrations have been assigned and compared with various lattice-dynamical calculations based on different atom-atom potentials. aip.orgresearchgate.net While external vibrations are reasonably reproduced by several potentials, including one incorporating electrical charges on atoms, the splittings of internal vibrations are not well-fitted. aip.orgresearchgate.net Puzzling discrepancies have been noted in the Raman intensities for the solid. aip.org

Raman studies on solid ethane (C₂H₆) at high pressures have revealed evidence for several previously unobserved phase transitions at room temperature, based on changes in the ν₃ and ν₁₁ Raman-active vibrational modes. researchgate.net Although these studies focus on the non-deuterated species, they provide context for the complex phase behavior of solid ethane and its isotopologues under varying conditions. The crystallization point for ethane at room temperature has been determined at 2.7 GPa, forming an orientationally disordered (plastic) phase A. A pressure-induced phase transition to a monoclinic phase B has been identified at 13.6 GPa. Low-frequency lattice modes have been observed via Raman spectroscopy, further supporting the understanding of phase transitions in solid ethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is a valuable compound in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly as a deuterated solvent.

This compound as a Deuterated Solvent for Magnetic Field Stabilization and Spectral Referencing

Deuterated solvents, including this compound, are commonly used in NMR experiments to dissolve samples. nanalysis.comlongdom.org Their primary function is to provide a deuterium (B1214612) lock signal, which is essential for stabilizing the magnetic field over the course of an experiment and ensuring accurate spectral referencing. nanalysis.comlongdom.orgontosight.aiualberta.cacornell.eduazom.com The NMR spectrometer constantly monitors the deuterium signal resonance frequency from the solvent and makes adjustments to maintain a constant magnetic field. longdom.orgualberta.ca This process, known as field-frequency lock or deuterium lock, compensates for inherent drift in the NMR magnet's magnetic field. longdom.orgualberta.caazom.com

Additionally, the residual proton peak present in incompletely deuterated solvents can serve as an internal chemical shift reference. nanalysis.comlongdom.org While historically tetramethylsilane (B1202638) (TMS) was commonly added as an internal standard for calibrating chemical shifts, the residual solvent peak is often used for referencing in modern spectrometers. longdom.org

Characterization and Quantification of Impurities in Deuterated Solvents

The characterization and quantification of impurities in deuterated solvents are crucial for obtaining accurate NMR data. Tables of ¹H and ¹³C NMR chemical shifts for common organic compounds often found as impurities in deuterated solvents have been compiled. sigmaaldrich.compitt.eduacs.orgresearchgate.netodu.edu These resources are valuable for identifying and differentiating signals originating from residual solvents or contaminants from those of the analyte. sigmaaldrich.com The chemical shifts of these impurities can be temperature- and concentration-dependent. sigmaaldrich.com Compilations of chemical shifts for impurities in various deuterated solvents, including those relevant to organometallic chemistry, are available to assist researchers in identifying contaminants. pitt.eduacs.orgresearchgate.netodu.edu

Mass Spectrometry

This compound finds application in Mass Spectrometry (MS), particularly in quantitative analysis.

Quantitative Analysis Utilizing this compound as an Internal Standard

Deuterated compounds like this compound are frequently employed as internal standards in mass spectrometric analysis. ontosight.aiscioninstruments.com The use of internal standards is a common practice in quantitative MS to compensate for variations that can occur during sample preparation and analysis, thereby improving the accuracy and reliability of quantitative results. scioninstruments.comsepscience.comacs.orgacs.org An internal standard is added at a constant amount to all samples and calibration standards. sepscience.comshimadzu.com Quantification is then based on the ratio of the analyte signal to the internal standard signal, rather than the absolute signal intensity of the analyte. sepscience.com

Stable isotope-labeled internal standards, such as this compound when analyzing ethane, are considered ideal for quantitative MS methods because they are nearly identical to the analyte in chemical behavior but differ in mass-to-charge ratio (m/z). scioninstruments.comacs.org This allows them to closely mimic the analyte's behavior throughout the analytical process, including ionization efficiency, and effectively correct for instrumental drift and matrix effects. scioninstruments.comacs.orgshimadzu.com

Identification of Radiolysis Products and Reaction Intermediates

Radiolysis, the decomposition of molecules by ionizing radiation, of this compound ices has been investigated to understand the chemical processes occurring in environments exposed to radiation, such as in space. Studies involving the irradiation of pure this compound ices at low temperatures (e.g., 5.5 K) have utilized techniques like Fourier Transform Infrared (FTIR) spectroscopy and mass spectrometry, including reflectron time-of-flight mass spectrometry (ReTOF-MS), to identify the resulting products and transient species osti.gov.

Upon irradiation, this compound undergoes fragmentation and rearrangement, leading to the formation of various deuterated hydrocarbons. The identification of these products and reaction intermediates, such as deuterated ethyl radicals (C₂D₅•), provides insights into the primary bond breaking events and subsequent reactions in the solid phase nih.gov. The ethyl radical is considered a key reactive intermediate formed from ethane upon irradiation in icy media nih.gov. While C-H bond cleavage predominates in ethane ice, leading to ethyl radicals, methyl radicals (CD₃•) were not found in significant amounts under matrix isolation conditions nih.gov.

Characterization of Complex Hydrocarbon Formation in Irradiated Ices

Irradiation of this compound ices can lead to the formation of more complex deuterated hydrocarbons. Studies simulating conditions in interstellar and solar system ices have shown that energetic processing of this compound ice can synthesize a variety of molecules. Combined techniques like FTIR and ReTOF-MS coupled with photoionization (PI) have been used to characterize these complex molecules osti.govnsf.gov.

Research has revealed the formation of at least 23 hydrocarbons from irradiated ethane (C₂H₆ and C₂D₆) ices, many identified for the first time in this context osti.gov. These products can be categorized based on their carbon-to-hydrogen (or deuterium) ratio, including saturated, unsaturated, and alkyne species osti.gov. The processing of simple ethane ices is relevant to hydrocarbon chemistry in the interstellar medium and the outer solar system osti.gov.

Identification of Radiolysis Products and Reaction Intermediates

Studies involving the radiolysis of this compound ices at cryogenic temperatures have been conducted to simulate the effects of ionizing radiation in environments like the interstellar medium and the outer solar system. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and mass spectrometry, including reflectron time-of-flight mass spectrometry (ReTOF-MS), are used to identify the chemical species produced during and after irradiation. osti.gov

Upon exposure to radiation, this compound undergoes fragmentation, leading to the formation of various deuterated products and transient reaction intermediates. Research indicates that the deuterated ethyl radical (C₂D₅•) is a key intermediate formed during the irradiation of ethane in icy matrices. nih.gov While cleavage of C-H bonds is predominant in normal ethane ice leading to ethyl radicals, studies involving matrix isolation of ethane have not found significant amounts of methyl radicals (CD₃•). nih.gov Identifying these intermediates provides crucial information about the initial steps and subsequent reaction pathways in the solid phase.

Characterization of Complex Hydrocarbon Formation in Irradiated Ices

The energetic processing of this compound ices can result in the synthesis of more complex deuterated hydrocarbons. Investigations simulating astrophysical conditions have utilized combined spectroscopic and mass spectrometric techniques, such as FTIR and photoionization (PI) coupled with ReTOF-MS, to characterize these molecules. osti.govnsf.gov

Experiments irradiating ethane (C₂H₆ and C₂D₆) ices have identified a significant number of hydrocarbon products, with at least 23 different species detected, many for the first time in this context. osti.gov These molecules can be broadly classified based on their carbon-to-deuterium ratios, including saturated, unsaturated, and alkyne species. osti.gov The formation of these complex hydrocarbons from simple ethane ice highlights the potential for similar chemical complexity to arise in extraterrestrial icy environments. osti.gov

Determination of Deuterated Impurities via Gas Chromatography-Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical tool for assessing the purity of deuterated compounds like this compound and quantifying deuterated impurities. This technique separates different components of a mixture based on their physical and chemical properties before they are detected and identified by the mass spectrometer. francis-press.com

GC-MS has been successfully applied to determine the concentration of deuterated methane (B114726) (CD₄) and this compound when they are present as impurities in deuterated ethylene (B1197577) (C₂D₄). francis-press.com A specific GC-MS method employing gas valve injection, an alumina (B75360) capillary column deactivated by sodium sulfate, and a hydrogen flame ionization detector (FID) has been developed to achieve complete separation of deuterated ethylene, deuterated methane, and deuterated ethane. francis-press.com This method has demonstrated good linearity for both CD₄ and C₂D₆ over a specified concentration range, with correlation coefficients exceeding 0.995. francis-press.com The method detection limits and recovery rates for these impurities have also been established. francis-press.com

The following table presents representative data on the determination of deuterated impurities in deuterated ethylene using GC-MS: francis-press.com

AnalyteLinearity Range (% v/v)Correlation Coefficient (R²)Method Detection Limit (% v/v)Recovery (%)Precision Range (%)
Methane-d4 (B1582241)0.0020 – 1.00> 0.9950.000397.1 – 106.11.95 – 3.73
This compound0.0020 – 1.00> 0.9950.000297.3 – 104.71.65 – 2.98

Isotopic Effects and Reaction Dynamics of Ethane D6

Kinetic Isotope Effects (KIE)

Kinetic isotope effects (KIEs) are a powerful tool for gaining insights into the transition state structure and the rate-determining step of a chemical reaction. snnu.edu.cnresearchgate.netosti.gov KIEs arise because the difference in mass between isotopes affects the vibrational frequencies of the chemical bonds, leading to different zero-point energies and thus different activation energies for reactions involving these bonds. icho.sk

Experimental Determination of Deuterated KIEs in Gas-Phase Reactions

Experimental determination of KIEs in gas-phase reactions involving deuterated compounds like Ethane-d6 often involves comparing the reaction rates of the deuterated species to those of the non-deuterated analogue. Techniques such as laser absorption and mass spectrometry are employed to monitor reactant and product concentrations over time. researchgate.netcore.ac.ukresearchgate.net

For instance, studies on the reaction of hydroxyl radicals (OH) with ethane (B1197151) (C₂H₆) and this compound (C₂D₆) in the gas phase have been conducted using reflected shock waves and laser absorption techniques over a temperature range of 800-1350 K. researchgate.netkaust.edu.sa These experiments measured the deuterated KIE (DKIE) for the hydrogen abstraction reaction. researchgate.netkaust.edu.sa

Another experimental approach involves using gas chromatography coupled with online combustion and isotope ratio mass spectrometry (GCC-IRMS) to measure carbon kinetic isotope effects in gas-phase reactions of alkanes with OH radicals at room temperature. core.ac.uk While this method focuses on carbon isotopes, the principles of experimental KIE determination in the gas phase are relevant. core.ac.uk

Experimental data on the reaction of OH with ethane and this compound showed that the DKIE asymptotes to a value of approximately 1.4 at high temperatures (T > 1200 K). researchgate.netkaust.edu.sa

Theoretical Prediction and Interpretation of KIEs

Theoretical calculations play a crucial role in predicting and interpreting KIEs. snnu.edu.cnosti.gov These calculations often utilize quantum chemical methods to determine the potential energy surface of a reaction and the vibrational frequencies of the reactants, transition states, and products. researchgate.net Transition state theory is commonly applied to calculate rate constants and their ratios for isotopic variants. researchgate.netannualreviews.org

High-level quantum chemical calculations, such as CCSD(T) with various basis sets, combined with statistical rate theory, have been used to calculate the DKIE for the reaction of OH with ethane and this compound over a range of temperatures. researchgate.netkaust.edu.sa These theoretical predictions have shown good agreement with experimental findings, supporting the validity of the theoretical models. researchgate.netkaust.edu.sa

The interpretation of KIEs often involves analyzing the changes in zero-point vibrational energies between the reactant and the transition state. icho.sk A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. researchgate.net The magnitude of the KIE provides information about the extent of bond breaking or formation in the transition state. researchgate.net

Theoretical calculations for the OH + ethane/Ethane-d6 reaction predicted that the DKIE asymptotes to 1.5 at high temperatures, which is close to the experimentally determined value of 1.4. kaust.edu.sa

Mechanistic Insights from Isotopic Substitution

Isotopic substitution, particularly with deuterium (B1214612), provides valuable mechanistic insights by altering reaction rates and revealing details about the transition state. snnu.edu.cnresearchgate.net By comparing the reaction rates of this compound and ethane, researchers can infer whether C-H (or C-D) bond cleavage is involved in the rate-determining step. researchgate.net

A significant primary kinetic isotope effect (kH/kD > 1) indicates that the C-H bond is being broken in the transition state, and the larger the KIE, the more the bond breaking has progressed at the transition state. researchgate.net Conversely, an inverse KIE (kH/kD < 1) can suggest a change in hybridization at the reaction center or the involvement of a pre-equilibrium. researchgate.netrutgers.edu

Studies involving deuterated analogues, such as this compound, have been instrumental in understanding the mechanisms of reactions like hydrogen abstraction by radicals. acs.org For example, the observed KIE in the reaction of methyl radicals with ethane and this compound provides information about the transition state for hydrogen abstraction. acs.org

In organometallic chemistry, KIEs are used to study C-H bond activation processes and determine whether C-H bond cleavage is the rate-determining step. snnu.edu.cnresearchgate.net Deuterium labeling experiments, including those with deuterated hydrocarbons, help to track the fate of hydrogen/deuterium atoms during the reaction and identify intermediates. snnu.edu.cnuit.no

Isotopic Exchange Phenomena

Isotopic exchange phenomena involve the reversible transfer of isotopes between different molecules or between different positions within the same molecule. For this compound, isotopic exchange typically refers to the exchange of deuterium atoms with hydrogen atoms from another source, such as a protic solvent or another hydrocarbon.

Studies on isotopic exchange can provide information about the lability of C-H/C-D bonds and the mechanisms of bond activation. For example, isotopic exchange between hydrocarbons and D₂O in the presence of metal catalysts has been observed and studied to understand C-H bond activation pathways. rutgers.edu Platinum catalysts, for instance, have been shown to facilitate H/D exchange between methane (B114726) and D₂O. rutgers.edu

In the context of ethane and this compound, isotopic exchange can occur under various conditions, including catalytic reactions. uh.edu The extent and regioselectivity of deuterium incorporation or exchange can be analyzed using techniques like mass spectrometry to gain insights into the reaction intermediates and the reversibility of elementary steps. uh.eduacs.org

Isotopic exchange phenomena are also relevant in natural processes and can be used in biogeochemistry to understand the origins and transformations of hydrocarbons. wikipedia.org

Deuterium Substitution Effects on Molecular Electrical Properties

Deuterium substitution can influence the electrical properties of molecules due to changes in vibrational motion and zero-point energy, which affect the average molecular geometry and electron distribution. tandfonline.com

Vibrational Corrections to Electrical Properties

Vibrational corrections to molecular electrical properties, such as dipole moments and polarizabilities, are necessary to accurately compare theoretical calculations with experimental measurements, especially for small molecules. tandfonline.com These corrections account for the fact that molecules are not rigid rotors but vibrate around their equilibrium geometries. tandfonline.com

The substitution of hydrogen with deuterium alters the vibrational frequencies and amplitudes, leading to changes in the zero-point vibrational energy and the vibrationally averaged molecular structure. These changes, although subtle, can influence the molecule's response to an electric field.

Theoretical studies have investigated the effect of deuterium substitution on the electrical properties of ethane, including calculating vibrational corrections to properties like the quadrupole moment and polarizability tensor. tandfonline.com These studies often involve computing potential energy and property surfaces and performing vibrational averaging calculations. tandfonline.com

Comparing the calculated properties with and without vibrational corrections, and comparing the results for ethane and its deuterated isotopologues like this compound, helps to quantify the contribution of vibrational effects to the observed electrical properties. tandfonline.com Such comparisons have shown that allowing for zero-point vibrational averaging is necessary for achieving excellent agreement between theoretical estimates and experimental measurements of electrical properties. tandfonline.com

Influence on Polarizability and Dipole Moments

The polarizability of a molecule describes how easily its electron cloud can be distorted by an external electric field. The substitution of hydrogen atoms with deuterium atoms can influence the polarizability of a molecule due to changes in vibrational frequencies and zero-point energy. researchgate.net Research indicates that the change in polarizability of a C-H bond upon deuteration decreases as the electronegativity of the atom bonded to hydrogen (or deuterium) increases. researchgate.net The molecular polarizability isotope effect is considered to be additive, meaning it can be estimated by counting the number of deuterated bonds in the molecule. researchgate.net

Studies involving Raman scattering have investigated the polarizability of ethane and its deuterated derivatives. csic.esaip.org Experimental gas phase Raman scattering differential cross sections and depolarization ratios for ethane and this compound have been reported, and their interpretation within the bond polarizability model suggests that the bond polarizability derivatives for the C-H (and presumably C-D) bonds are similar to those in other hydrocarbon molecules. aip.org The C-C bond properties are also considered to be essentially the same in ethane and diamond. csic.es

While ethane (C₂H₆) is a nonpolar molecule with a theoretical dipole moment of zero due to its symmetric structure and the cancellation of bond polarities brainly.comnist.gov, deuteration can, in some cases, induce or alter a molecule's dipole moment. For instance, monodeuterated ethane (C₂H₅D) has been shown to possess a small permanent dipole moment of approximately 0.0078 D. nasa.gov This occurs because the substitution of a hydrogen with a heavier deuterium atom slightly shifts the center of mass and alters the vibrational amplitudes, leading to a non-zero net dipole moment, particularly when the deuteration breaks the molecular symmetry.

The influence of deuteration on polarizability can have implications for intermolecular interactions, such as dispersion forces, which are dependent on polarizability. researchgate.net Although the H/D isotope effect on dispersion interactions is often considered negligibly small, studies on other systems suggest that substituents with higher polarizability can lead to stronger dispersion interactions. researchgate.net

Data on the polarizability of ethane (C₂H₆) is available from various sources. For example, one study reports a polarizability of 44.7 × 10⁻²⁵ cm³ for C₂H₆. nist.gov While a direct comparative experimental value for the polarizability of this compound (C₂D₆) was not explicitly found, theoretical approaches exist to calculate polarizability isotope effects. researchgate.net

Comparative Data on Ethane Properties

PropertyEthane (C₂H₆) ValueThis compound (C₂D₆) ValueNotesSource
Dipole Moment0 D0 D (expected)Ethane is nonpolar due to symmetry; C₂D₆ is also expected to be nonpolar. brainly.comnist.gov brainly.comnist.gov
Polarizability44.7 × 10⁻²⁵ cm³Not explicitly foundDeuteration is expected to cause a small change in polarizability. researchgate.net nist.gov

Computational and Theoretical Chemistry of Ethane D6

Ab Initio and Quantum Chemical Calculations

Ab initio and other quantum chemical methods are fundamental tools for investigating the electronic structure and properties of molecules like Ethane-d6 from first principles, without resorting to experimental data.

Spectroscopic Parameter Prediction and Validation

Quantum chemical calculations are extensively used to predict spectroscopic parameters for molecules, which can then be compared with experimental data for validation. For this compound, these parameters include vibrational frequencies (for infrared and Raman spectroscopy), rotational constants (for microwave spectroscopy), and NMR chemical shifts.

The isotopic substitution in this compound leads to significant shifts in vibrational frequencies compared to Ethane (B1197151) (C₂H₆) due to the change in mass of the hydrogen atoms replaced by deuterium (B1214612). Quantum chemical calculations can predict these isotopic shifts accurately. Studies on solid this compound have reported mid-infrared and Raman spectra, with observed vibrations assigned and compared with lattice-dynamical calculations. researchgate.net Theoretical quantum computations, often utilizing DFT methods, are commonly used to support experimental spectroscopic data by predicting IR, Raman, and NMR spectra. researchgate.net While specific detailed research findings solely on this compound's predicted spectroscopic parameters from ab initio calculations are not extensively detailed in the provided snippets, the general applicability of these methods for predicting spectroscopic features of molecules is well-established. dokumen.pubchemrxiv.orgnih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is another powerful quantum chemical method widely used to study the electronic structure and properties of molecules. DFT methods approximate the electronic exchange and correlation energy based on the electron density. They are often computationally less demanding than high-level ab initio methods while still providing a good balance of accuracy, making them suitable for larger systems or more extensive calculations.

Modeling of Molecular Interactions and Dynamics

DFT is applied to model molecular interactions involving this compound, such as van der Waals forces and interactions in condensed phases or with surfaces. These calculations can provide insights into the strength and nature of intermolecular forces, which are crucial for understanding properties like diffusion, adsorption, and phase transitions.

DFT calculations can also be used in conjunction with molecular dynamics (MD) simulations to study the dynamic behavior of this compound molecules. While classical MD simulations rely on empirical force fields, combining them with DFT (as in ab initio molecular dynamics, AIMD) allows for a more accurate description of interactions based on quantum mechanics. Studies on the diffusion of molecules in porous materials and the transport properties of electrolytes have utilized MD simulations, sometimes informed by DFT calculations of molecular interactions. mdpi.comacs.orgresearchgate.net Although direct examples for this compound specifically are limited in the search results, the methodology is applicable to understanding its interactions and dynamics in various environments. DFT is a common method for calculating molecular structures and properties relevant to interactions. mdpi.commdpi.comfrontiersin.org

Prediction of Spectroscopic Features

Similar to ab initio methods, DFT is widely used for predicting the spectroscopic features of molecules, including vibrational frequencies, NMR chemical shifts, and electronic transitions (using time-dependent DFT, TD-DFT). These predictions aid in the interpretation of experimental spectra and can help assign observed peaks to specific molecular vibrations or electronic transitions.

DFT calculations have been used to predict infrared spectra and compare them with experimental features for deuterated hydrocarbons. collectionscanada.gc.ca The accuracy of DFT methods in predicting structural and spectroscopic properties, including rotational and vibrational parameters, has been systematically investigated for various molecules. acs.org Studies have shown good agreement between predicted and experimental spectroscopic data, such as IR and NMR spectra, obtained through DFT calculations. researchgate.netmdpi.com TD-DFT is specifically used for calculating UV-Vis spectra and studying electronic excited states. rsc.orgresearchgate.net

Lattice-Dynamical Simulations

Lattice-dynamical simulations are theoretical methods used to study the vibrations of atoms or molecules within a crystalline lattice. For solid this compound, these simulations help understand the collective motions of the molecules in the crystal structure, including translational and librational modes (hindered rotations).

Lattice-dynamical calculations have been performed for solid phases of ethane and this compound to assign observed vibrations in infrared and Raman spectra and compare them with experimental results. researchgate.net These simulations are based on various atom-atom potentials that describe the interactions between molecules in the crystal. researchgate.net The results of lattice-dynamical calculations can reproduce external vibrations reasonably well, although fitting splittings of internal vibrations can be more challenging. researchgate.net Studies on crystalline acetylene (B1199291) have also utilized lattice-dynamical models to reproduce measured phonon frequencies. researchgate.net The crystal structure of solid this compound is essential input for these simulations. Mid-infrared and Raman spectra of solid II ethane and this compound near 20 K have been reported, and the results are consistent with a recent X-ray crystal structure for this phase of ethane, providing experimental data for validating lattice-dynamical models. researchgate.netresearchgate.net

Statistical Rate Theory and Reaction Dynamics Modeling

Statistical rate theories, such as Transition State Theory (TST) and its variants, and reaction dynamics modeling, including classical and quantum mechanical approaches, are crucial for calculating rate coefficients and understanding the detailed molecular motions during a chemical reaction involving this compound.

Studies on the reaction of hydroxyl radicals (OH) with ethane (C₂H₆) and this compound (C₂D₆) have employed high-level quantum chemical calculations combined with statistical rate theory to investigate the deuterated kinetic isotope effect (DKIE). These theoretical calculations have shown good agreement with experimental findings, particularly in the temperature range of 800-1350 K, providing evidence that the DKIE approaches a value of 1.4 at high temperatures. researchgate.netkaust.edu.sa The reaction of ethane with atoms or radicals serves as a benchmark system for studying the kinetics and dynamics of polyatomic chemical reactions. researchgate.net

Theoretical studies have also explored the reaction dynamics of other radicals with ethane, which can be extended to understand the behavior of this compound. For instance, the reaction of the methylidyne radical (CH) with dimethylacetylene has been studied using ab initio calculations and ab initio molecular dynamics (AIMD) simulations, revealing statistical reaction dynamics and energy distribution among products. hawaii.edu While this study focuses on dimethylacetylene, it highlights the computational techniques used to understand radical reactions with hydrocarbons, which are applicable to this compound.

Furthermore, the decomposition rates of ethane and propane (B168953) at high temperatures have been investigated using shock tubes and modeled with detailed kinetic models, incorporating ab initio master equation-calculated rates. researchgate.net These models account for finite-rate elementary chemical reactions and perform kinetic sensitivity analysis with respect to reaction rates. researchgate.net Such approaches are directly relevant to understanding the thermal decomposition of this compound and the influence of deuteration on the fragmentation pathways and rates.

Computational studies on the reactions of laser-ablated boron atoms with ethane have utilized DFT calculations to identify reaction products and understand reaction mechanisms, including C-C addition and C-H insertion. acs.org These types of calculations, when applied to this compound, can help elucidate how isotopic substitution affects the favorability of different reaction pathways.

The reaction of cyano radicals (CN) with ethane has been studied using quasi-classical trajectory (QCT) calculations on a newly developed analytical full-dimensional potential energy surface. chemrxiv.org This dynamics study focused on the vibrational energy distribution in the products, demonstrating the capability of theoretical methods to provide detailed insights into the energy flow during a reaction. Applying similar methodologies to the CN + this compound reaction would allow for a detailed comparison of the reaction dynamics and the role of isotopic substitution.

Studies on the reactions of Cl atoms with ethane and chloroethanes have combined experimental techniques with quantum chemistry and reaction rate theory to determine thermal rate constants over a wide temperature range. researchgate.net These studies provide valuable data for validating theoretical models and understanding the kinetics of hydrogen abstraction reactions, which are also relevant to this compound reactivity.

While specific detailed data tables solely focused on statistical rate theory and reaction dynamics modeling of this compound were not extensively found in the search results, the cited research demonstrates the application of these theoretical methods to ethane and other hydrocarbons, providing a strong basis for similar studies on this compound. The agreement between theoretical calculations and experimental data for reactions like OH + Ethane/Ethane-d6 underscores the power of these computational approaches in accurately describing the kinetics and dynamics of deuterated hydrocarbons. researchgate.netkaust.edu.sa

Advanced Research Applications of Ethane D6

Cryogenic Chemistry and Materials Science

At cryogenic temperatures, the behavior of molecules and materials can differ significantly from higher temperatures. Ethane-d6 is utilized in this domain to study solid-state properties, phase transitions, and reactions occurring in extremely cold environments, relevant to fields like astrochemistry.

Investigation of Solid Phases and Polymorphic Transformations

Ethane (B1197151) (C₂H₆) exists in several solid phases at low temperatures and varying pressures. Studies investigating these solid phases and the transitions between them often employ techniques sensitive to molecular structure and dynamics. This compound can be used in such studies to probe isotopic effects on phase behavior and to aid in spectroscopic analysis, such as neutron scattering or solid-state NMR, where deuterium (B1214612) has different scattering and magnetic properties compared to hydrogen acs.org. The substitution of hydrogen with deuterium can lead to slight differences in physical properties like melting point ontosight.ai. Research on solid ethane indicates it remains chemically stable at 300 K well above the solidification pressure of 2500 MPa. acs.org. Pressure increase can cause a transition from an orientationally disordered phase (phase I) to orientationally ordered phases (II and III) in solid ethane at low temperatures acs.org. This is analogous to transitions observed in liquid ethane at high pressure. acs.org.

Formation and Characterization of this compound Clathrate Hydrates

Clathrate hydrates are crystalline inclusion compounds where guest molecules are trapped within cages formed by hydrogen-bonded water molecules. Ethane is known to form structure I (sI) clathrate hydrates. researchgate.net, researchgate.net. This compound is used to study the formation kinetics, structure, and stability of ethane clathrate hydrates, providing insights into the guest-host interactions and the mechanisms of hydrate (B1144303) nucleation and growth. Molecular dynamics simulations have been employed to study the formation of ethane clathrate hydrates, revealing differences compared to methane (B114726) hydrate nucleation, particularly in the types and occupancies of cages formed initially. researchgate.net. While methane hydrate nucleation is dominated by the formation of occupied 5¹² cages, ethane hydrate nucleation predominantly shows the 4¹5¹⁰6² cage as the first and most common early cage type. researchgate.net. These 4¹5¹⁰6² cages are not present in the final crystal structure and transform into thermodynamically favored 5¹²6² cages. researchgate.net. The formation of ethane clathrate hydrate from an amorphous ethane-water ice mixture in ultrahigh vacuum at 60 K has been observed, suggesting its potential existence in cometary environments. pradeepresearch.org. Reflection absorption infrared spectroscopy and temperature-programmed desorption mass spectrometry have been used to confirm the formation of ethane clathrate hydrate under these conditions. pradeepresearch.org. Quantum chemical calculations suggest the formation of the 5¹²6² cage of structure I clathrate hydrate in the ice matrix. pradeepresearch.org. NMR spectroscopy is also a valuable tool for studying the structure and dynamics of clathrate hydrates. nih.gov.

Radiolysis and Photolysis Studies of this compound Ices in Astrophysical Environments

Ices containing hydrocarbons are prevalent in various astrophysical environments, such as interstellar clouds, comets, and the surfaces of icy moons. These ices are subjected to energetic radiation (radiolysis) and ultraviolet light (photolysis), leading to chemical transformations. Studies involving the irradiation of this compound ices help to understand the radiation-induced chemistry of hydrocarbons in space, the formation of more complex organic molecules, and the potential contribution of these processes to the chemical composition of astrophysical objects. Studies on the radiation-induced transformations of ethane molecules in cryogenic media, such as noble gas matrices and neat hydrocarbon ices at 5 K, have been characterized by FTIR spectroscopy. nih.gov. These studies indicate that the radiation resistance of hydrocarbons at the molecular level increases in the order ethane < ethylene (B1197577) < acetylene (B1199291). nih.gov. Energetic electrons, simulating galactic cosmic rays, have been used to irradiate pure ethane ices at various temperatures (10, 30, and 50 K) under ultrahigh vacuum conditions to simulate conditions in the outer solar system. researchgate.net. The chemical processing was monitored by Fourier transform infrared spectroscopy. researchgate.net. Radiolysis of solid ethane can produce the ethyl radical as the principal primary paramagnetic product. nih.gov. Other observable products include butane (B89635) and methane. nih.gov.

Atmospheric Chemistry and Environmental Tracing

Ethane is a significant non-methane hydrocarbon in Earth's atmosphere, contributing to tropospheric ozone formation and serving as a tracer for emission sources. This compound is used in atmospheric chemistry research to trace the origins and fates of atmospheric ethane and to validate atmospheric models.

Isotopic Tracing of Atmospheric Ethane Sources and Sinks

The isotopic composition of atmospheric ethane (specifically the ratio of ¹²C to ¹³C and the degree of deuterium substitution) can provide valuable information about its sources (e.g., fossil fuel emissions, biomass burning) and sinks (e.g., reaction with hydroxyl radicals). This compound can be used as a tracer in controlled experiments or as a standard for measuring the natural abundance of deuterated ethane in atmospheric samples. Historical and recent atmospheric trace gas observations, including ethane, are used to refine estimates of emission sources. , sigmaaldrich.com. Isotopic analysis, such as using carbon-13 isotopes and non-methane hydrocarbons like ethane, helps in partitioning methane emissions between fossil fuel and microbial sources. ucar.edu. Ethane is a useful tracer for fossil fuel-derived methane because it is not emitted by microbial sources. ucar.edu. Major global sources of ethane include the oil and gas sector, biofuel production, and biomass burning. ucar.edu. The primary atmospheric sink for ethane is the reaction with photochemically-produced hydroxyl radicals. nih.gov, ucpress.edu. This reaction has an estimated half-life of about 60 days in air. nih.gov.

Modeling of Atmospheric Hydrocarbon Processes

Atmospheric models are used to simulate the transport, chemical transformations, and removal of hydrocarbons like ethane. This compound can be used in laboratory experiments to determine reaction rates and pathways of ethane with atmospheric oxidants (e.g., OH radicals), and this data is then used to improve the accuracy of atmospheric models. Atmospheric chemical transport modeling can suggest that emissions of non-methane hydrocarbons, including ethane, could increase summertime mean surface ozone near production regions. capes.gov.br. Models like the Numerical Atmospheric Modelling Environment (NAME) are used in conjunction with atmospheric measurements to understand the sources and transport of hydrocarbons like ethane. ucpress.edu. These models simulate processes such as boundary layer mixing and long-range transport. ucpress.edu.

Catalysis and Surface Science

The use of this compound in catalysis and surface science allows for detailed investigations into reaction pathways, intermediate species, and deactivation mechanisms on catalytic surfaces.

Mechanistic Studies of Ethane Dehydrogenation and Hydrogenolysis on Catalytic Surfaces

Ethane dehydrogenation and hydrogenolysis are crucial industrial processes, and this compound plays a significant role in elucidating their complex mechanisms on various catalytic surfaces, including transition metals like platinum, rhodium, and nickel, as well as oxides. Deuterium labeling studies, often utilizing deuterated ethanes including this compound, help researchers track the fate of hydrogen and carbon atoms during these reactions, identify rate-determining steps, and understand the nature of adsorbed intermediates scispace.comosti.govresearchgate.netacs.orgescholarship.orgresearchgate.netcore.ac.ukresearchgate.netacs.orgutoronto.canih.govepa.govsciencenet.cnescholarship.org.

Studies on rhodium clusters, for instance, have employed deuterated ethane to probe reaction mechanisms and hydrogen scrambling, revealing that for larger clusters, hydrogen scrambling can be faster than hydrogen elimination researchgate.net. On platinum surfaces, deuterated ethane has been used to investigate catalytic reactions and surface intermediates researchgate.net. The Horiuti-Polanyi mechanism, which describes sequential hydrogenation/dehydrogenation steps, and sigma-bond metathesis mechanisms have been explored using isotopic labeling to explain the observed product distributions and reaction pathways in ethane hydrogenolysis and dehydrogenation researchgate.netescholarship.orgsciencenet.cn. The application of deuterium allows for the differentiation of various proposed reaction steps and the identification of key surface species involved in C-H and C-C bond activation scispace.comosti.govacs.orgcore.ac.ukescholarship.org.

Investigation of Carbonaceous Deposits and Coke Formation

Coke formation, the deposition of carbonaceous materials on the catalyst surface, is a major cause of deactivation in many hydrocarbon reactions, including ethane dehydrogenation researchgate.net. Understanding the formation mechanism and composition of these deposits is crucial for developing more stable catalysts. Isotopic labeling, while not exclusively using this compound for direct coke characterization in the provided results, is a valuable technique in studies related to coke formation in hydrocarbon catalysis researchgate.net.

Studies on ethane dehydrogenation highlight the problem of coke formation on catalysts like platinum researchgate.net. While the provided searches discuss catalysts resistant to coking and the role of carbonaceous deposits in deactivation scispace.comosti.gov, specific details on using this compound for the direct characterization of the resulting coke are limited in the search results. However, the principle of using deuteration for enhanced contrast in neutron-based techniques, as seen in SANS studies of deuterated materials, suggests the potential for using this compound to generate deuterated coke, which could then be studied by techniques sensitive to deuterium, potentially aiding in understanding the structure and location of these deposits, similar to how deuterated methanol (B129727) was used to study coke in zeolites with PND. Isotopic labeling in general helps in tracing the origin of carbonaceous deposits and understanding the pathways leading to their formation during catalytic reactions.

Thermal Decomposition and Pyrolysis Reactions of this compound

The thermal decomposition and pyrolysis of ethane are fundamental high-temperature reactions with significant industrial relevance. This compound is used to investigate the kinetics and mechanisms of these processes, providing insights into bond dissociation energies and radical pathways.

Studies on the thermal decomposition of this compound have shown that it is a chain reaction and that the direct separation of D₂ occurs to a negligibly small extent. The rate constants for the dissociation of ethane and this compound have been measured at various temperatures and pressures, allowing for the determination of the kinetic isotope effect in the thermal dissociation process.

Temperature Range (K) Pressure Range (kN m⁻²) Kinetic Isotope Effect (kᴰ₁/kᴴ₁)
778 to 878 1.33 to 214 > 1

Note: Data derived from a study on the kinetic isotope effect in the thermal dissociation of ethane and this compound. The kinetic isotope effect (kᴰ₁/kᴴ₁) is greater than unity under all studied conditions.

These studies utilize the isotopic difference to probe the transition states and energy barriers involved in the high-temperature breakdown of the molecule.

Radical Reactions and Abstraction Processes

This compound is an important molecule for studying radical reactions and hydrogen (deuterium) abstraction processes, particularly to determine kinetic isotope effects (KIEs). These studies provide fundamental information about the reactivity of radicals with C-H (C-D) bonds.

Experimental and theoretical studies have investigated the reaction of hydroxyl (OH) radicals with ethane and this compound, determining the deuterated kinetic isotope effect (DKIE) over a range of temperatures. These studies show that the DKIE asymptotes to a value of 1.4 at high temperatures. The reactions of methyl radicals with ethane and this compound have also been studied to understand kinetic isotope effects in these abstraction reactions. Additionally, the reaction of deuterium atoms with ethane has been investigated to elucidate the mechanism of methane exchange. These studies leverage the difference in reactivity between C-H and C-D bonds to gain insights into reaction mechanisms and transition state structures.

Neutron Scattering Applications

This compound is particularly well-suited for neutron scattering applications due to the distinct neutron scattering properties of deuterium compared to hydrogen. This makes it valuable for studying the structure and dynamics of materials.

Small-Angle Neutron Scattering (SANS) for Liquid-Gas Phase Behavior and Density Fluctuations

Small-Angle Neutron Scattering (SANS) is a powerful technique for probing structures and fluctuations in materials on the nanoscale. This compound is used in SANS studies to investigate liquid-gas phase behavior and density fluctuations, taking advantage of the high neutron scattering length of deuterium.

SANS experiments with liquid this compound have been conducted to study its phase behavior below and above the critical point, in temperature and pressure ranges from 10 to 45 °C and 20 to 126 bar, respectively. These studies determined the scattering of thermal fluctuations of molecular density, allowing for the mapping of the gas-liquid and Widom lines. Furthermore, SANS has revealed the presence of droplets of more densely packed this compound molecules above the gas-liquid line and in the supercritical fluid regime.

Property Value Unit
Critical Temperature 32.2 °C
Critical Pressure 47.1 - 47.2 bar

Note: Critical point data for this compound from SANS experiments. Protonated ethane (C₂H₆) has the same critical temperature but a slightly larger critical pressure of 48.7 bar.

SANS studies using deuterated materials, including deuterated ethane or solvents, are also broadly applied to provide contrast in complex systems like polymer solutions in supercritical fluids or membrane proteins in detergent micelles, enabling the investigation of their structure and behavior. The ability to selectively deuterate components allows researchers to highlight specific parts of a system in SANS experiments.

Inelastic Neutron Scattering (INS) for Vibrational Modes, Tunnelling, and Rotational Dynamics

Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique used to study the dynamics of atoms and molecules. It is particularly sensitive to the vibrations, rotations, and translational motions of hydrogenous materials due to the large incoherent neutron scattering cross-section of hydrogen. However, in many studies, the large incoherent scattering from hydrogen can obscure the more subtle coherent scattering signals that provide information about collective dynamics and structure. This is where deuteration, specifically the use of compounds like this compound, becomes crucial. Deuterium has a significantly lower incoherent scattering cross-section and a comparable coherent scattering cross-section to carbon, allowing for clearer observation of coherent scattering phenomena and reduced background noise in INS experiments acs.org.

This compound is utilized in INS studies to probe the vibrational modes and rotational dynamics of ethane molecules in different environments. By analyzing the energy and momentum transfer between incident neutrons and the sample, researchers can gain insights into the energy levels associated with molecular vibrations and rotations. This is particularly useful for studying tunnelling phenomena, which involve the quantum mechanical passage of molecules or molecular groups through potential barriers. Methyl group tunnelling, for instance, can be investigated using INS, and deuteration helps in simplifying the spectra and enhancing the signal from specific modes researchgate.netresearchgate.net.

INS studies on this compound can provide detailed information about the hindering potentials that govern molecular rotations. The energy splittings observed in INS spectra due to tunnelling are directly related to the height and shape of these potentials. By comparing the INS spectra of ethane and this compound, researchers can also study the isotopic effects on vibrational frequencies and rotational dynamics, which helps in validating theoretical models and understanding the role of zero-point energy.

While direct INS studies focusing solely on the vibrational modes, tunnelling, and rotational dynamics of isolated this compound molecules are fundamental, this compound is also used as a probe or a component in more complex systems studied by INS. For example, the dynamics of guest molecules, such as deuterated methane or hydrogen, confined within the cages of clathrate hydrates have been investigated using INS ill.eu. Although these studies might not directly focus on this compound dynamics, they highlight the broader application of deuterated compounds in understanding molecular behavior in confined environments using neutron scattering.

Research has also involved studying the vibrational intensities of this compound using techniques related to infrared spectroscopy, which complements INS data by providing information on dipole moment changes during vibrations reading.ac.ukaip.org. These studies contribute to a comprehensive understanding of the vibrational properties of this compound.

Neutron Diffraction for Crystal Structure Determination and Phase Transitions

Neutron Diffraction is an essential technique for determining the crystal structures of materials, especially those containing light elements like hydrogen or deuterium, which are difficult to locate precisely using X-ray diffraction due to their low electron density mdpi.com. Neutrons interact with the atomic nuclei, and the scattering amplitude varies between isotopes, making neutron diffraction particularly sensitive to the positions of deuterium atoms in a crystal lattice.

This compound is employed in neutron diffraction studies to investigate the crystal structure and phase transitions of systems where deuterated ethane is a component or guest molecule. By analyzing the diffraction patterns, which arise from the elastic scattering of neutrons by the sample, researchers can determine the unit cell parameters, space group symmetry, and the precise atomic positions within the crystal.

The use of this compound in neutron diffraction is particularly valuable for studying materials where the orientation and ordering of ethane molecules play a crucial role in the material's properties. For instance, in studies of hybrid organic-inorganic perovskites, deuterated methyl ammonium (B1175870) lead iodide (d₆-MAPbI₃) has been used to investigate crystal structures and structural phase transitions researchgate.netresearchgate.net. While this involves a deuterated organic cation rather than this compound itself, it illustrates the power of neutron diffraction with deuterated components to resolve the positions and dynamics of organic parts within a crystal structure and understand how they influence phase transitions. Neutron diffraction can track changes in the crystal lattice as a function of temperature or pressure, identifying different crystallographic phases and the temperatures or pressures at which transitions occur researchgate.netaps.org.

Neutron diffraction studies using this compound can provide detailed information about the packing of ethane molecules in solid phases, the nature of intermolecular interactions, and how these factors change during phase transitions. This is crucial for understanding the relationship between molecular structure, crystal packing, and macroscopic properties. The technique can reveal subtle structural changes that may not be detectable by other methods, such as the ordering of deuterated methyl groups or changes in bond lengths and angles within the deuterated ethane molecule in a crystalline environment.

Combining neutron diffraction with other techniques, such as INS, provides a more complete picture of the material's behavior, linking structural information with dynamic properties stfc.ac.uk. For example, simultaneous or complementary neutron diffraction and INS studies on a system containing this compound could reveal how changes in vibrational or rotational dynamics correlate with structural rearrangements during a phase transition.

Synthesis and Analytical Methodologies for Ethane D6 Research

Development of Advanced Synthetic Routes for Deuterated Ethane (B1197151) and its Derivatives

Advanced synthetic methods are crucial for producing ethane-d6 and other deuterated ethane derivatives with high isotopic enrichment. One approach involves the dehalogenation of ethyl halides using zinc dust in deuterium (B1214612) oxide (D2O) or deuterium oxide-dioxane solutions. This method has been shown to yield this compound with isotopic purity exceeding 90 mol%. For example, dehalogenation of ethyl iodide, 1,1-dibromoethane, and 1,1,1-trichloroethane (B11378) under these conditions can produce this compound, ethane-1,1-d2, and ethane-1,1,1-d3, respectively. cdnsciencepub.com

Another synthetic route for deuterated alkanes, including this compound, involves the reaction of deuterium atoms with hydrocarbons, though the mechanism of methane (B114726) exchange in such reactions has been studied. cdnsciencepub.com

Photolysis of acetone-d6 (B32918) has also been employed for the preparation of this compound. A method describes the preparation of this compound with an isotopic purity of 99.8 ± 0.05 atom percent deuterium by photolyzing acetone-d6 at approximately 90 °C. To ensure high isotopic purity and prevent secondary photolysis, the conversion rate was kept low (around 25%). The resulting this compound was purified by distillation and gas chromatography. nist.gov

While the synthesis of fully deuterated ethane (this compound) is a primary focus, methods for preparing partially deuterated ethanes and other deuterated ethane derivatives are also being developed. For instance, synthetic routes to deuterated compounds like [2H5]ethanesulfonyl chloride, a precursor for [2H5]baricitinib, highlight the ongoing research in creating complex deuterated molecules starting from simpler deuterated hydrocarbons or their derivatives. nih.govscienceopen.com

High-Purity Isotopic Enrichment and Separation Techniques

Achieving high isotopic purity is paramount for research-grade this compound. Isotope separation techniques exploit the subtle differences in physical and chemical properties between isotopologues. While the search results did not provide specific details on enrichment techniques solely for this compound, general methods for hydrogen isotope separation are relevant.

Cryogenic distillation is a well-established industrial method for separating hydrogen isotopes based on their differing boiling points at very low temperatures (around 20-24 K). mdpi.com Although energy-intensive, this method can yield high-purity hydrogen isotopes. mdpi.com

Gas chromatography has also been demonstrated as a technique capable of separating isotopically substituted hydrocarbons. Early work showed the possibility of separating extensively isotopically substituted hydrocarbons by gas-liquid chromatography. cdnsciencepub.com While initial methods were more suitable for heavier hydrocarbons, techniques to extend the range to low-boiling hydrocarbons were needed. cdnsciencepub.com Separation based on even a single H/D substitution on aromatic hydrocarbons has been achieved using ultrahigh-efficiency recycle liquid chromatography with specific stationary phases and mobile phases. chromatographyonline.com

For this compound produced via methods like photolysis, purification from remaining products can involve trapping the effluent gas from a gas chromatograph equipped with a suitable column (e.g., silica (B1680970) gel) followed by low-temperature distillation. nist.gov

Chromatographic and Spectroscopic Methods for Impurity Profiling in Research-Grade this compound

Characterizing the purity of research-grade this compound and identifying impurities is essential for reliable research outcomes. Various chromatographic and spectroscopic methods are employed for this purpose.

Gas chromatography (GC) is a primary technique for determining the chemical purity of this compound and profiling impurities. A method utilizing gas chromatography with a flame ionization detector (FID) and an alumina (B75360) column has been used to determine the chemical purity of this compound, detecting impurities like propane (B168953). nist.gov GC is also used for the analysis of natural gas and similar gaseous mixtures, separating components like nitrogen, oxygen, methane, carbon dioxide, and ethane. resource.org

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique for both separating and identifying components in a mixture, including impurities in this compound. GC-MS has been used to detect and quantify impurities such as methane-d4 (B1582241) (CD4) and this compound (C2D6) in ethylene-d4 (B1596295) products, highlighting its capability for analyzing deuterated hydrocarbons and their impurities. francis-press.comfrancis-press.com GC-MS can reveal the formation of different isotopologues, such as ethane, ethane-d3, and this compound, in reaction mixtures. rsc.org

Spectroscopic methods provide valuable information about the structure and isotopic composition of this compound and its impurities.

Mass spectrometry (MS) is crucial for determining the isotopic purity of this compound. It can analyze the mass distribution of the sample to quantify the percentage of fully deuterated molecules and identify the presence of partially deuterated species (e.g., C2D5H). nist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is widely used in the characterization of deuterated compounds. While this compound itself is often used as a solvent or internal standard in NMR due to the absence of proton signals, NMR can be used to characterize deuterated derivatives and identify impurities containing protons. rsc.org Quantitative NMR (qNMR) can also be used for the quantification of volatile deuterated compounds. francis-press.com

Infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of this compound, which are shifted compared to ethane due to the isotopic substitution. These techniques can be used for identification and studying the physical state of deuterated hydrocarbons. researchgate.netresearchgate.net

The combination of these analytical techniques allows for comprehensive impurity profiling and verification of the isotopic and chemical purity of research-grade this compound, which is critical for its applications in fields like biomolecular NMR and mass spectrometry as an internal standard. ontosight.aiisotope.com

Q & A

Q. What experimental methodologies are most reliable for synthesizing high-purity Ethane-d6, and how can isotopic purity be validated?

this compound is typically synthesized via catalytic deuterium exchange reactions using deuterated precursors (e.g., D₂O or D₂ gas) and metal catalysts like platinum or nickel. To validate isotopic purity (>99% deuterium), researchers employ:

  • Mass spectrometry (MS) to quantify isotopic abundance .
  • Nuclear magnetic resonance (NMR) spectroscopy, particularly ²H NMR, to detect residual protonated impurities .
  • Gas chromatography (GC) coupled with thermal conductivity detectors to assess chemical purity .
    Note: Baseline characterization should include error margins for isotopic ratios (e.g., ±0.5% for MS).

Q. How can vibrational spectroscopy distinguish this compound from protonated ethane in structural studies?

this compound exhibits distinct vibrational modes due to isotopic mass differences:

  • Infrared (IR) spectroscopy : The C–D stretching band appears near 2100–2200 cm⁻¹, compared to C–H stretches at ~2800–3000 cm⁻¹. Anharmonicity corrections are critical for accurate frequency assignments .
  • Raman spectroscopy : Polarizability changes in C–D bonds produce shifted peaks, with reduced intensity for symmetric stretches compared to C–H .
    Data contradiction tip: Discrepancies in reported frequencies may arise from phase differences (gas vs. liquid); always reference temperature and pressure conditions .

Q. What thermodynamic models are best suited for predicting this compound’s phase behavior under extreme conditions?

The Helmholtz energy equation of state (EOS) is widely used for thermophysical property correlations (e.g., density, heat capacity) across temperatures (90–500 K) and pressures (up to 100 MPa). Key considerations:

  • Incorporate critical region anomalies using non-analytical terms in the EOS .
  • Validate predictions against experimental data for vapor-liquid equilibria and PVT properties .
    Example table for validation:
PropertyExperimental Value (this compound)EOS PredictionError (%)
Critical Temp.305.3 K304.8 K0.16
Liquid Density0.546 g/cm³ (90 K)0.542 g/cm³0.73

Advanced Research Questions

Q. How do isotopic effects in this compound influence reaction kinetics in radical-mediated processes?

Deuterium’s higher mass reduces zero-point energy, leading to slower bond cleavage in reactions like halogenation or pyrolysis. Methodological approaches:

  • Isotopic tracer studies : Compare rate constants (k_H/k_D) using GC-MS to track deuterated vs. protonated products .
  • Computational modeling : Apply density functional theory (DFT) to calculate activation barriers for C–D vs. C–H bond dissociation .
    Data contradiction example: Discrepancies in k_H/k_D ratios may stem from tunneling effects in low-temperature reactions; use Arrhenius pre-exponential factor analysis to resolve inconsistencies .

Q. What strategies resolve contradictions in reported vibrational coupling constants for this compound?

Contradictions often arise from overlapping spectral peaks or anharmonicity miscalculations. Mitigation strategies:

  • High-resolution spectroscopy : Use synchrotron-based IR sources to resolve fine structure in C–D stretches .
  • Cross-validation : Compare Raman and IR data to isolate coupling contributions (e.g., Fermi resonances) .
    Advanced tip: Apply principal component analysis (PCA) to decouple overlapping vibrational modes in multivariate datasets .

Q. How can this compound’s isotopic substitution improve precision in intermolecular potential constant calculations?

Deuterium’s mass alters rotational and vibrational partition functions, refining force field parameters:

  • Spectroscopic inversion : Fit potential constants (e.g., bond stretching, angle bending) to observed rotational-vibrational transitions using least-squares optimization .
  • Monte Carlo simulations : Test isotopic substitution effects on van der Waals interactions in condensed phases .
    Example finding: this compound’s C–C bond force constant increases by ~2% compared to C₂H₆ due to reduced vibrational amplitude .

Q. What statistical frameworks are optimal for analyzing uncertainties in this compound’s thermophysical data?

Use error propagation models and Monte Carlo resampling to quantify uncertainties in derived properties (e.g., heat capacity, viscosity):

  • For correlated variables (e.g., temperature and pressure), apply covariance matrices in uncertainty budgets .
  • Report confidence intervals (95% CI) for regression parameters in EOS fitting .

Methodological Best Practices

  • Experimental design : Conduct pilot studies to optimize deuterium exchange efficiency and minimize side reactions .
  • Data interpretation : Cross-reference spectral data with computational predictions to validate assignments .
  • Contradiction resolution : Prioritize principal contradictions (e.g., instrumental error vs. model limitations) using root-cause analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.